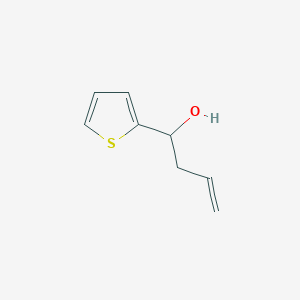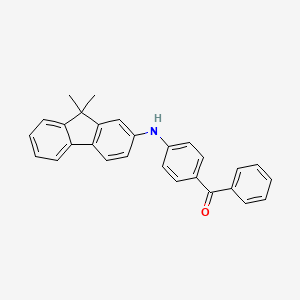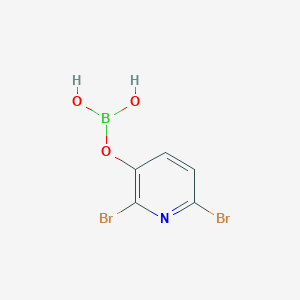
2,6-Dibromo-3-pyridineboricacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for halogen-metal exchange.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Applications De Recherche Scientifique
2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Lacks the boronic acid group but is used in similar substitution reactions.
3-Pyridineboricacid: Lacks the bromine atoms but is used in similar coupling reactions.
Uniqueness
2,6-Dibromo-3-pyridineboricacid is unique due to the presence of both bromine atoms and the boronic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
1310383-26-6 |
|---|---|
Formule moléculaire |
C5H4BBr2NO3 |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
(2,6-dibromopyridin-3-yl)oxyboronic acid |
InChI |
InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H |
Clé InChI |
FNNUYTSIKNZEBF-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OC1=C(N=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



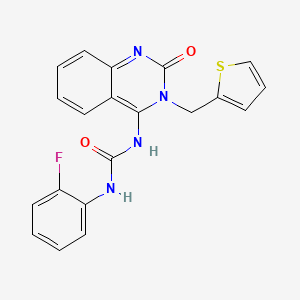

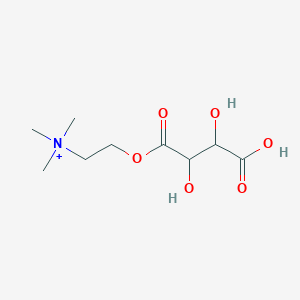
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
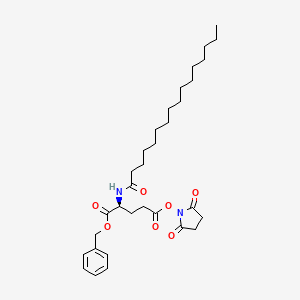
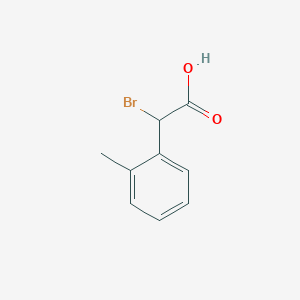
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

